molecular formula C27H29NO6 B11139648 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

Cat. No.: B11139648
M. Wt: 463.5 g/mol
InChI Key: BGAHMNUKBIPZLQ-UHFFFAOYSA-N
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Description

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzo[c]chromene core, which is a fused ring system combining benzene and chromene structures, and a hexanoate ester functional group, which is often involved in biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate typically involves multiple steps:

    Formation of the Benzo[c]chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-hydroxybenzaldehyde derivative and a β-keto ester under acidic or basic conditions.

    Introduction of the Hexanoate Ester Group: This step involves esterification of the benzo[c]chromene core with 6-aminohexanoic acid, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Protection of the Amino Group: The amino group of the hexanoic acid is protected using a benzyloxycarbonyl (Cbz) group, which can be introduced via reaction with benzyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[c]chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of bases or acids to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzo[c]chromene derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its ester and amino groups make it a suitable candidate for probing biochemical processes.

Medicine

Potential medicinal applications include its use as a scaffold for drug development. The benzo[c]chromene core is known for its biological activity, and modifications to this structure can lead to the discovery of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate involves its interaction with specific molecular targets. The benzo[c]chromene core can interact with various enzymes and receptors, modulating their activity. The ester and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a balance between stability and reactivity, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C27H29NO6

Molecular Weight

463.5 g/mol

IUPAC Name

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 6-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C27H29NO6/c29-25(13-5-2-8-16-28-27(31)32-18-19-9-3-1-4-10-19)33-20-14-15-22-21-11-6-7-12-23(21)26(30)34-24(22)17-20/h1,3-4,9-10,14-15,17H,2,5-8,11-13,16,18H2,(H,28,31)

InChI Key

BGAHMNUKBIPZLQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OC(=O)CCCCCNC(=O)OCC4=CC=CC=C4)OC2=O

Origin of Product

United States

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